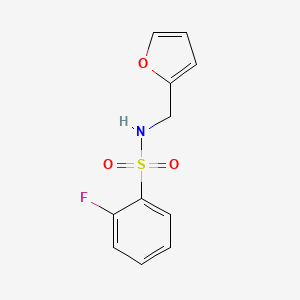

2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

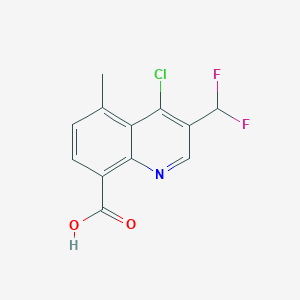

“2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C11H10FNO3S. It has a molecular weight of 255.27 .

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide” consists of a benzene ring substituted with a fluoro group and a sulfonamide group. The sulfonamide group is further substituted with a furan-2-ylmethyl group .Physical And Chemical Properties Analysis

The boiling point of “2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide” is predicted to be 390.9±52.0 °C. Its density is predicted to be 1.359±0.06 g/cm3. The pKa value is predicted to be 9.84±0.40 .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide is a compound that may be involved in complex synthetic pathways and reactivity studies. For example, similar compounds have been synthesized and utilized in Diels–Alder cycloaddition reactions, showcasing their potential in creating complex molecular structures through thermal and microwave irradiation conditions (Sridhar, Krishna, & Rao, 2000). These reactions are fundamental in organic chemistry for constructing cyclic compounds, indicating the utility of sulfonamide derivatives in synthetic organic chemistry.

Corrosion Inhibition

Sulfonamides, including those structurally related to 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide, have been explored for their corrosion inhibition properties. For instance, compounds with similar structures have demonstrated efficacy as corrosion inhibitors, forming protective films on metal surfaces and showing significant inhibition efficiencies (Tantawy, Soliman, & Abd El‐Lateef, 2021). This suggests that derivatives of 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide could potentially be developed as eco-friendly, economic, and efficient inhibitors for metal corrosion, with broad applications in industrial settings.

Fluorination and Aryl Migration

Fluorinated sulfinate salts, related to the sulfonamide group, have been prepared and used in silver-catalyzed cascade fluoroalkylation/aryl migration reactions (He, Tan, Ni, & Hu, 2015). These reactions highlight the role of fluorine-containing compounds in facilitating complex molecular transformations, underscoring the potential for 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide derivatives in advanced synthetic applications.

Polymorphism in Aromatic Sulfonamides

The presence of fluorine groups in aromatic sulfonamides, akin to 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide, has been shown to influence polymorphism. Research on similar compounds revealed that fluorine substitution can lead to the formation of polymorphs or pseudopolymorphs, indicating the significant effect of fluorine on the crystalline structures of these materials (Terada et al., 2012). This property can be crucial for the development of pharmaceuticals, where the polymorphic form of a drug can affect its bioavailability and efficacy.

Eigenschaften

IUPAC Name |

2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDNUBFHZZXPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2772181.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2772186.png)

![3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2772190.png)

![3-(2-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772191.png)

![N-(5-fluoro-2-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772193.png)

![Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2772194.png)